molecular formula C20H19N3O2S2 B2875289 3-cyclopropyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326875-40-4

3-cyclopropyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2875289
CAS No.: 1326875-40-4
M. Wt: 397.51
InChI Key: VQLHKIUDXRRLHB-UHFFFAOYSA-N
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Description

The compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative. Thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring fused with a thiophene ring . The compound also contains a cyclopropyl group, a sulfanyl group, and a 2-oxopyrrolidin-1-yl group. Heterocyclic compounds like this one offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of thieno[2,3-d]pyrimidine derivatives and their characterization form a significant area of research. These compounds, including the one , are often synthesized through multi-step reactions, involving key intermediates such as 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile, and are characterized by spectral data and elemental analysis. The focus is on developing novel synthetic routes to access a wide variety of thienopyrimidine derivatives for further biological evaluation (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Antitumor and Antibacterial Applications

Several studies have demonstrated the potential antitumor and antibacterial applications of thieno[3,2-d]pyrimidine derivatives. These compounds have been synthesized and evaluated against various cancer cell lines (e.g., liver, colon, and lung cancer) and bacterial strains. Some derivatives have shown higher activity against all tested cell lines compared to standard drugs, highlighting their potential as therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Antifolate Activity

The classical and nonclassical antifolate activity of thieno[3,2-d]pyrimidine derivatives has been investigated, showing potent inhibition of dihydrofolate reductase (DHFR), an enzyme target in cancer therapy. These findings suggest the potential of these compounds in the design of new antitumor agents with improved efficacy and selectivity (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Fluorescence Properties

The synthesis and solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides have been explored, indicating the potential of these compounds in developing fluorescent materials. This research opens avenues for the use of thienopyrimidine derivatives in optical applications and materials science (Yokota et al., 2012).

Antimicrobial Activities

New scaffolds of thieno[3,2-d]pyrimidines have been synthesized and evaluated for antimicrobial activities, demonstrating potent action against both Gram-positive and Gram-negative bacteria. These studies highlight the potential of thienopyrimidine derivatives in developing new antimicrobial agents to combat resistant bacterial infections (Hafez, El-Gazzar, & Zaki, 2016).

Properties

IUPAC Name

3-cyclopropyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c24-17-2-1-10-22(17)14-5-3-13(4-6-14)12-27-20-21-16-9-11-26-18(16)19(25)23(20)15-7-8-15/h3-6,9,11,15H,1-2,7-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLHKIUDXRRLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NC4=C(C(=O)N3C5CC5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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